ethyl 6-amino-5-cyano-3-ethylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-1'-carboxylate
Overview
Description
Ethyl 6-amino-5-cyano-3-ethylspiro[2H-pyrano[2,3-c]pyrazole-4,4’-piperidine]-1’-carboxylate is a complex heterocyclic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-3-ethylspiro[2H-pyrano[2,3-c]pyrazole-4,4’-piperidine]-1’-carboxylate typically involves a multi-component reaction. One common method includes the reaction of diethyloxalacetate sodium salt with an aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . This reaction is carried out under reflux conditions to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and the use of eco-friendly catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-3-ethylspiro[2H-pyrano[2,3-c]pyrazole-4,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted spiro compounds.
Scientific Research Applications
Ethyl 6-amino-5-cyano-3-ethylspiro[2H-pyrano[2,3-c]pyrazole-4,4’-piperidine]-1’-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-3-ethylspiro[2H-pyrano[2,3-c]pyrazole-4,4’-piperidine]-1’-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the observed biological effects. For example, it may inhibit key enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-carboxylates
- 6-amino-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles
- Substituted 6-aminopyrano[2,3-c]pyrazoles
Uniqueness
Ethyl 6-amino-5-cyano-3-ethylspiro[2H-pyrano[2,3-c]pyrazole-4,4’-piperidine]-1’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. The presence of both pyrano and pyrazole rings in a single molecule enhances its potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-3-ethylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-1'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-3-11-12-14(20-19-11)24-13(18)10(9-17)16(12)5-7-21(8-6-16)15(22)23-4-2/h3-8,18H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCKRJZKQOSRTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)OCC)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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